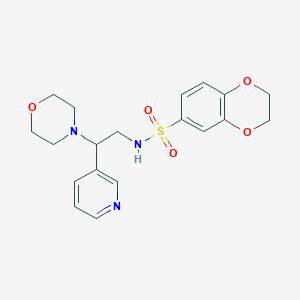

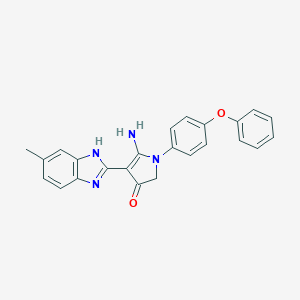

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as GSK1016790A, is a selective and potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues, including the nervous system, cardiovascular system, respiratory system, and urinary system. The activation of TRPV4 has been implicated in various physiological and pathological processes, such as pain sensation, inflammation, osmoregulation, and vascular tone regulation. Therefore, GSK1016790A has been widely used as a tool compound to study the role of TRPV4 in these processes.

Mécanisme D'action

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide activates TRPV4 by binding to a specific site on the channel protein. This binding induces a conformational change in the protein, leading to the opening of the channel pore and the influx of calcium ions into the cell. The influx of calcium ions then activates downstream signaling pathways, such as the activation of protein kinase C and the release of nitric oxide.

Biochemical and physiological effects:

The activation of TRPV4 by N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have various biochemical and physiological effects. For example, the activation of TRPV4 in sensory neurons leads to the sensation of heat and mechanical force, while the activation of TRPV4 in endothelial cells leads to the release of nitric oxide and the relaxation of blood vessels. The activation of TRPV4 in lung epithelial cells leads to the regulation of fluid and ion transport, while the activation of TRPV4 in chondrocytes leads to the regulation of cartilage metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages as a tool compound for studying TRPV4. First, it is a selective and potent agonist of TRPV4, which allows for the specific activation of the channel without affecting other ion channels or receptors. Second, it has good solubility and stability, which allows for easy handling and storage. Third, it has been extensively characterized in vitro and in vivo, which allows for the comparison of results across different studies.

However, N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide also has some limitations as a tool compound. First, it is a synthetic compound that may have off-target effects or toxicity that are not fully understood. Second, it may not fully recapitulate the physiological or pathological conditions in which TRPV4 is activated, which may limit its relevance in certain studies. Third, it may not be suitable for long-term or chronic studies, as repeated or prolonged exposure to N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may lead to desensitization or downregulation of TRPV4.

Orientations Futures

There are several future directions for the study of TRPV4 using N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. First, more studies are needed to fully understand the physiological and pathological roles of TRPV4 in different tissues and systems. Second, more studies are needed to investigate the downstream signaling pathways and effector molecules that are activated by TRPV4. Third, more studies are needed to investigate the potential therapeutic applications of TRPV4 modulation in various diseases and conditions, such as pain, inflammation, and cardiovascular disorders. Fourth, more studies are needed to develop more selective and potent TRPV4 modulators that may have improved pharmacological properties and therapeutic potential.

Méthodes De Synthèse

The synthesis of N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been described in detail in a patent application by GlaxoSmithKline. In brief, the synthesis involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-aminopyridine to form 2-(3-methoxy-4-hydroxyphenyl)pyridine. The latter is then reacted with 2-(chloromethyl)oxirane in the presence of a base to form N-(2-(3-methoxy-4-hydroxyphenyl)pyridin-3-yl)methanesulfonamide. The final step involves the reaction of the latter with morpholine in the presence of a base to form N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

Applications De Recherche Scientifique

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been widely used as a tool compound to study the role of TRPV4 in various physiological and pathological processes. For example, N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to activate TRPV4 in cultured cells and in vivo, leading to the influx of calcium ions and the activation of downstream signaling pathways. N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been used to study the role of TRPV4 in pain sensation, inflammation, osmoregulation, and vascular tone regulation.

Propriétés

Nom du produit |

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

|---|---|

Formule moléculaire |

C19H23N3O5S |

Poids moléculaire |

405.5 g/mol |

Nom IUPAC |

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

InChI |

InChI=1S/C19H23N3O5S/c23-28(24,16-3-4-18-19(12-16)27-11-10-26-18)21-14-17(15-2-1-5-20-13-15)22-6-8-25-9-7-22/h1-5,12-13,17,21H,6-11,14H2 |

Clé InChI |

IQBGYWHWKNGSRI-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CN=CC=C4 |

SMILES canonique |

C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CN=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253948.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253949.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B253950.png)

![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B253953.png)

![Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B253955.png)

![Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B253959.png)

![2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B253970.png)

![methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B253971.png)

![Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B253976.png)

![2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide](/img/structure/B253979.png)